Calcium L-ascorbate dihydrate

Description

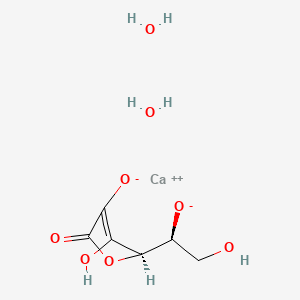

Calcium L-ascorbate dihydrate (C₁₂H₁₄CaO₁₂·2H₂O) is a calcium salt of ascorbic acid (vitamin C) with two water molecules in its crystalline structure. It has a molecular weight of 426.34 g/mol, CAS number 5743-28-2, and is recognized for its role as a physiological antioxidant and coenzyme in hydroxylation reactions and collagen synthesis . Key properties include:

- Physical State: White to pale yellow crystalline powder .

- Optical Rotation: [α]²⁰/D +95° to +96° (c = 5% in H₂O) .

- Melting Point: 166°C (decomposes) .

- Solubility: Freely soluble in water (pH 6.5–8.0 at 25°C) .

- Purity: ≥99% in commercial grades .

It is widely used in food preservation (e.g., meats, baked goods) due to its ability to inhibit microbial growth and prevent oxidation . In pharmaceuticals, it serves as a non-acidic vitamin C source, reducing gastrointestinal irritation compared to ascorbic acid .

Properties

IUPAC Name |

calcium;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O6.Ca.2H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2,5,7,9-10H,1H2;;2*1H2/q-1;+2;;/p-1/t2-,5+;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXXZCPCNPJNIW-JDYVBSGKSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)[O-])O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)[O-])O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5743-28-2 | |

| Record name | L-Ascorbic acid, calcium salt, hydrate (2:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate typically involves the reaction of a furanone derivative with calcium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to crystallization to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pH, and concentration, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxidoethyl group can be reduced to form hydroxyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted furanone derivatives.

Scientific Research Applications

Chemical Properties and Structure

Calcium L-ascorbate dihydrate is a calcium salt of ascorbic acid with the chemical formula and a molecular weight of approximately 390.31 g/mol. It is known for its antioxidant properties and lower acidity compared to ascorbic acid, making it suitable for various applications.

Nutritional Applications

1. Dietary Supplementation

Calcium L-ascorbate is commonly used as a dietary supplement due to its dual role as a source of vitamin C and calcium. It helps prevent or treat deficiencies in individuals who may not receive adequate amounts of these nutrients from their diet.

- Bioavailability : Studies indicate that calcium L-ascorbate enhances the retention of vitamin C in leukocytes, potentially improving immune function. A clinical trial showed that supplementation with 1000 mg of calcium L-ascorbate resulted in better retention in the body compared to ascorbic acid alone .

2. Food Additive

As an approved food additive (E 302), calcium L-ascorbate is utilized in food products to enhance nutritional value and act as an antioxidant. It helps prevent oxidation and spoilage, thereby extending shelf life .

Pharmaceutical Applications

1. Antioxidant Activity

Research has demonstrated that calcium L-ascorbate exhibits antioxidant activity comparable to that of ascorbic acid while being less acidic. This property is particularly beneficial for individuals with gastrointestinal sensitivities to acidic substances. A study confirmed that calcium L-ascorbate reduces gastric acidity without increasing total acid output, alleviating epigastric discomfort associated with high doses of ascorbic acid .

2. Immune System Support

The compound has been shown to enhance neutrophil function, which is crucial for immune response. A study indicated that supplementation with calcium L-ascorbate reduced the frequency and severity of cold-like symptoms in participants, suggesting its potential role in supporting immune health .

Case Studies

Case Study 1: Gastrointestinal Tolerance

A randomized double-blind crossover study assessed the effects of calcium L-ascorbate on gastric acidity compared to ascorbic acid. Participants who consumed calcium L-ascorbate reported significantly lower instances of gastric discomfort, demonstrating its utility for individuals sensitive to acidic foods .

Case Study 2: Immune Function Enhancement

In a controlled trial involving healthy adults, participants who received 1000 mg of calcium L-ascorbate showed improved retention of vitamin C in leukocytes over a 24-hour period. This finding underscores its potential benefits for enhancing immune function and overall health .

Mechanism of Action

The mechanism of action of Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcium Lactate Hydrate

Chemical Formula : C₆H₁₀CaO₆·xH₂O

- Applications : Used in electroactivation processes to generate alkaline solutions for antimicrobial applications .

- Antimicrobial Efficacy : Electroactivated calcium lactate shows lower antibacterial potency compared to calcium ascorbate dihydrate in E. coli and S. aureus inhibition studies .

- Solubility : Highly soluble in water, but less effective in stabilizing pH during electroactivation .

Calcium Chloride Dihydrate (CaCl₂·2H₂O)

Chemical Formula : CaCl₂·2H₂O

- Applications : Primary calcium source in microbially induced calcium carbonate precipitation (MICP) for construction materials .

- Efficiency : Requires higher urea molarity (0.67 M) compared to calcium ascorbate dihydrate for optimal calcium utilization in MICP .

- Drawbacks : Hygroscopic and corrosive, limiting its use in food/pharmaceuticals .

Sodium Ascorbate

Chemical Formula : C₆H₇NaO₆

- Solubility : Higher aqueous solubility than calcium ascorbate dihydrate but more hygroscopic, reducing shelf stability .

- Applications : Preferred in injectable pharmaceuticals due to rapid bioavailability, but unsuitable for calcium-fortified products .

Dicalcium Phosphate Dihydrate (DCPD)

Chemical Formula : CaHPO₄·2H₂O

- Applications : Used in bone cements and dental restoratives for slow calcium release .

- Stability : Less thermally stable (decomposes at ~100°C) compared to calcium ascorbate dihydrate .

Table 1: Physicochemical Properties Comparison

| Property | Calcium L-ascorbate Dihydrate | Calcium Lactate Hydrate | Calcium Chloride Dihydrate | Sodium Ascorbate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 426.34 | 218.22 | 147.01 | 198.11 |

| Melting Point (°C) | 166 (decomposes) | 240 (anhydrous) | 176 | 218 |

| Solubility in H₂O (g/L) | ~500 | ~350 | ~750 | ~620 |

| pH (10% solution) | 6.5–8.0 | 6.5–7.5 | 4.5–8.5 | 7.0–8.0 |

| Primary Applications | Food preservation, nutraceuticals | Electroactivation, food additive | Construction, deicing | Pharmaceuticals, antioxidants |

Table 2: Key Research Findings

Biological Activity

Calcium L-ascorbate dihydrate, a calcium salt of ascorbic acid (Vitamin C), is recognized for its significant biological activities, primarily as an antioxidant and coenzyme. This compound has garnered attention for its potential health benefits, including immune support, collagen synthesis, and mitigation of gastrointestinal side effects associated with ascorbic acid. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has the following chemical characteristics:

- Molecular Formula : CHCaO·2HO

- Molecular Weight : 426.34 g/mol

- Melting Point : 166 °C

- CAS Number : 5743-28-2

These properties contribute to its solubility in water and its stability as a dietary supplement.

Antioxidant Activity

This compound exhibits potent antioxidant properties. It functions by scavenging free radicals and reducing oxidative stress in cells. Research has shown that it possesses comparable antioxidant activity to that of ascorbic acid while being less acidic, making it more suitable for individuals with sensitive gastrointestinal systems .

Comparative Antioxidant Activity

| Compound | Antioxidant Activity | pH Level |

|---|---|---|

| Ascorbic Acid | High | 2.0 |

| Calcium L-Ascorbate | High | 6.0 |

The neutral pH of calcium L-ascorbate helps alleviate the gastric irritation often associated with high doses of ascorbic acid .

Immune System Support

This compound may enhance immune function. A study comparing the effects of ascorbic acid and calcium ascorbate indicated that calcium ascorbate could promote immune benefits more effectively than ascorbic acid alone. Specifically, it was found to significantly increase dehydroascorbic acid (DHA) levels over time .

Case Study: Immune Response

In a clinical trial involving adults receiving calcium ascorbate supplementation (500 mg), researchers observed increased plasma DHA levels, suggesting enhanced immune response capabilities compared to those taking ascorbic acid alone .

Collagen Synthesis

As a coenzyme, calcium L-ascorbate plays a crucial role in collagen synthesis, essential for skin health and wound healing. It acts as a necessary cofactor for prolyl and lysyl hydroxylase enzymes, which are vital for stabilizing collagen structure .

Collagen Synthesis Mechanism

- Hydroxylation of Proline and Lysine : Calcium L-ascorbate facilitates the hydroxylation process.

- Collagen Stability : Hydroxylated amino acids contribute to the triple helix structure of collagen.

Gastrointestinal Safety

This compound is particularly beneficial for individuals prone to gastric discomfort from acidic substances. A randomized double-blind study demonstrated that calcium ascorbate significantly reduced gastric acidity compared to ascorbic acid, making it a safer alternative for supplementation in sensitive individuals .

Clinical Implications and Recommendations

- Supplementation Dosage : Regular intake of calcium L-ascorbate can help maintain adequate vitamin C levels without the gastrointestinal side effects associated with high doses of ascorbic acid.

- Monitoring Oxalate Levels : In patients undergoing regular dialysis treatment (RDT), monitoring oxalate levels is crucial due to the risk of oxalate supersaturation when using high doses of vitamin C derivatives .

Q & A

Q. How can researchers optimize analytical protocols to distinguish this compound from its degradation products or isomeric impurities?

- Advanced techniques :

- Chiral HPLC : Separate L-ascorbate from D-isoascorbate using cellulose-based columns .

- Mass spectrometry : Identify degradation markers (e.g., diketogulonic acid) via fragmentation patterns .

Methodological Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.